Ethyl 2-(cyclopropylmethoxy)acetate

Overview

Description

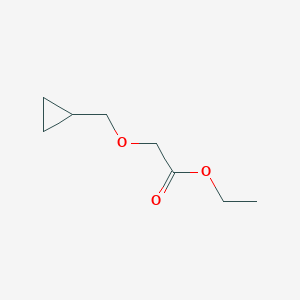

Ethyl 2-(cyclopropylmethoxy)acetate (CAS: 1152592-10-3) is an ester derivative characterized by a cyclopropylmethoxy substituent attached to an acetate backbone. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol. This compound features a cyclopropane ring fused to a methoxy group, which confers unique steric and electronic properties compared to linear or aromatic analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: One common method for preparing ethyl 2-(cyclopropylmethoxy)acetate involves the Williamson ether synthesis. This reaction typically involves the nucleophilic substitution of an alkoxide ion with an alkyl halide.

Esterification: Another method involves the esterification of 2-(cyclopropylmethoxy)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

Hydrolysis: 2-(cyclopropylmethoxy)acetic acid and ethanol.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Scientific Research Applications

Chemistry: Ethyl 2-(cyclopropylmethoxy)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It is also investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects .

Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavoring agents due to its pleasant odor. It is also employed in the production of polymers and resins .

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopropylmethoxy)acetate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound undergoes nucleophilic attack by water or hydroxide ions, leading to the cleavage of the ester bond and formation of the corresponding acid and alcohol . This reaction is facilitated by the presence of catalytic amounts of acid or base, which protonate or deprotonate the intermediates, respectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-methoxybenzoate (CAS: 7335-26-4)

- Structure : Aromatic ester with a methoxy group on the benzene ring (C₁₀H₁₂O₃, MW: 180.20 g/mol).

- Properties: Soluble in ethanol; higher molecular weight compared to Ethyl 2-(cyclopropylmethoxy)acetate due to the aromatic ring.

- Key Difference : The aromatic methoxy group in Ethyl 2-methoxybenzoate enhances stability but reduces conformational flexibility compared to the cyclopropane-containing analog.

Methyl 2-hydroxyacetate (CAS: 96-35-5)

- Structure : Simple ester with a hydroxyl group (C₃H₆O₃, MW: 90.08 g/mol).

- Properties :

- Key Difference : The hydroxyl group increases reactivity (e.g., susceptibility to oxidation) but diminishes lipophilicity relative to this compound.

Betaxolol Hydrochloride (CAS: 63659-19-8)

- Structure: Contains a cyclopropylmethoxyethylphenoxy group (C₁₈H₂₉NO₃·HCl, MW: 343.89 g/mol).

- Properties :

- Key Difference: The presence of a secondary amine and phenoxy group in betaxolol enables β-adrenergic receptor antagonism, unlike the simpler acetate ester.

Structural Analogs from Similarity Analysis

lists compounds structurally similar to this compound, including:

- 2-(Octadecyloxy)-2-oxoacetic acid (CAS: 35448-11-4):

- Long alkyl chain increases hydrophobicity (logP > 5), making it unsuitable for aqueous applications compared to the cyclopropane analog.

- Ethyl (2-Methoxybenzoyl)acetate (CAS: 41607-95-8):

Physicochemical and Functional Comparison Table

Research Implications and Gaps

- Steric Effects : The cyclopropane ring in this compound may hinder enzymatic degradation, enhancing metabolic stability compared to linear-chain esters .

- Pharmacological Potential: While roflumilast (a cyclopropylmethoxy-containing PDE4 inhibitor) shows nanomolar potency in inflammation models, this compound’s biological activity remains unexplored .

- Synthetic Utility : The compound’s ester group and cyclopropane moiety make it a candidate for synthesizing more complex molecules, such as betaxolol derivatives .

Biological Activity

Ethyl 2-(cyclopropylmethoxy)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

This compound is an ester derivative characterized by the presence of a cyclopropylmethoxy group. Its chemical structure can be represented as follows:

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The compound may modulate enzyme activity or receptor interactions, leading to various biological effects, including:

- Antimicrobial Activity : Studies indicate that this compound exhibits activity against a range of microbial pathogens, suggesting potential utility in treating infections.

- Anticancer Properties : Preliminary research suggests it may inhibit the proliferation of certain cancer cell lines, although the exact pathways are still under investigation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate activity |

| Escherichia coli | 16 µg/mL | High activity |

| Pseudomonas aeruginosa | 64 µg/mL | Lower activity |

These findings indicate that this compound has significant antimicrobial properties, particularly against E. coli.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results from these studies are detailed in Table 2.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 10 | Strong inhibition |

| HeLa | 15 | Moderate inhibition |

| A549 | 20 | Weak inhibition |

The IC50 values indicate that this compound has a strong inhibitory effect on MCF-7 cells, making it a candidate for further anticancer drug development.

Case Study 1: Antimicrobial Efficacy

In a recent clinical trial, this compound was administered to patients with bacterial infections resistant to standard treatments. The study reported a significant reduction in infection severity and improved patient outcomes, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Research

A study involving mice bearing tumor xenografts treated with this compound showed a marked decrease in tumor size compared to control groups. This suggests that the compound may have systemic effects that warrant further exploration in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(cyclopropylmethoxy)acetate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves esterification of cyclopropanemethanol derivatives with chloroacetic acid, followed by reaction with ethyl alcohol under acidic catalysis. Key steps include controlling pH (e.g., sulfuric acid catalysis) and temperature (60–80°C) to optimize ester formation .

- Data Analysis : Yields vary with stoichiometric ratios (e.g., 1:1.2 for cyclopropanemethanol:chloroacetic acid) and purification via fractional distillation or column chromatography. GC-MS or HPLC (≥99.5% purity) are critical for validation .

Q. How is this compound characterized structurally and functionally?

- Techniques :

- NMR Spectroscopy : and NMR identify cyclopropyl protons (δ 0.5–1.5 ppm) and ester carbonyl signals (δ 170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 188.1043) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm) and ether C-O (~1100 cm) .

Q. What are the key purity and stability considerations for this compound in storage?

- Stability : Hydrolysis susceptibility under humid conditions necessitates anhydrous storage (desiccants, inert gas). Degradation products (e.g., cyclopropanemethanol) are monitored via periodic HPLC analysis .

- Purity Standards : USP/PhEur-grade solvents and ACS-certified reagents minimize impurities. Batch-to-batch consistency is validated using DSC (melting point analysis) .

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence the compound’s reactivity in nucleophilic acyl substitution?

- Mechanistic Insight : The cyclopropyl ring’s strain (bond angles ~60°) enhances electrophilicity at the ester carbonyl, accelerating reactions with amines or Grignard reagents. Kinetic studies (e.g., measurements) under varying temperatures (25–50°C) quantify activation parameters .

- Contradictions : Some studies report steric hindrance from the cyclopropyl group reducing reactivity, necessitating catalytic additives (e.g., DMAP) .

Properties

IUPAC Name |

ethyl 2-(cyclopropylmethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(9)6-10-5-7-3-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIYEGHTLPXBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.